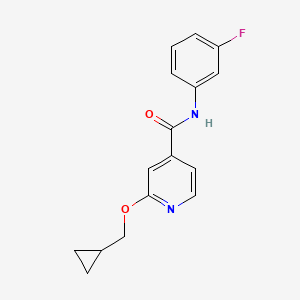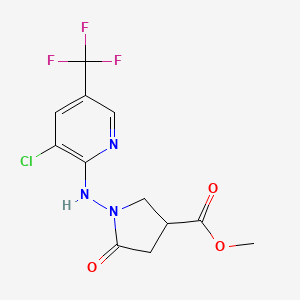![molecular formula C14H11N3O3S B3010690 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896351-30-7](/img/structure/B3010690.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a complex organic compound that contains a furan ring, an oxadiazole ring, and a benzamide group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of furan-2-carboxylic acid hydrazide with other reagents . For example, the reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides . Further, the hydrazides are condensed with substituted aldehydes to yield the substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex due to the presence of multiple reactive groups. For instance, the furan ring can undergo reactions with nitromethane in a basic medium to yield 2-(2-Nitrovinyl) furan .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the yield and melting point can be determined experimentally . Infrared (IR) spectroscopy can be used to identify specific functional groups present in the molecule .
Scientific Research Applications
Vasodilator Action and Nitric Oxide Generation
Furoxans, related to the compound of interest through the oxadiazole ring, have been identified for their vasodilator action, mediated through the generation of nitric oxide (NO) upon reaction with thiols. This property has implications for the development of nitrovasodilators, which can increase the level of cyclic GMP, offering potential applications in cardiovascular therapies (Feelisch, Schönafingeri, & Noack, 1992).
Synthesis of Heterocycles
Compounds within this family have served as intermediates in the synthesis of various heterocycles, highlighting their utility in organic chemistry for creating complex molecules with potential biological activities. The synthesis of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives illustrates the compound's role in the development of molecules with thiol-thione tautomerism, which is significant for pharmaceutical chemistry (Koparır, Çetin, & Cansiz, 2005).
Energetic Materials Development
Research on oxadiazole derivatives has also extended into the field of materials science, particularly in the synthesis of insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).
Antimicrobial and Antitumor Activity
The therapeutic potential of oxadiazole and furadiazole containing compounds has been a subject of interest due to their broad range of chemical and biological properties. Derivatives of 1,3,4-oxadiazoles have shown various biological activities, including antibacterial, antitumor, anti-viral, and antioxidant activities. This versatility underscores the potential for compounds with similar structural features to serve as key synthons in new drug development (Siwach & Verma, 2020).
Chelating Properties
Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been studied for their chelating properties. These properties suggest applications in catalysis, material science, and potentially as therapeutic agents, given the importance of metal chelation in medicinal chemistry (Varde & Acharya, 2017).
Mechanism of Action
While the specific mechanism of action for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is not available, similar compounds have been found to target specific proteins. For example, a compound containing a furan ring and an oxadiazole ring was found to target the protein aldose reductase .
Future Directions
The future research directions for “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” could involve exploring its potential biological activities. For instance, derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, “this compound” could be studied for similar activities.
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)12(18)15-14-17-16-13(20-14)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBRDXSFPQFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B3010612.png)
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)
![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![3,4-Dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3010628.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)